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Compound of Interest

Compound Name: 3-Chloro-2-methylbutan-2-ol

Cat. No.: B1628998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of tertiary alkyl halides, crucial intermediates in organic synthesis and drug development. The

primary methods covered are the reaction of tertiary alcohols with hydrogen halides and the

hydrohalogenation of alkenes.

Synthesis of Tertiary Alkyl Halides from Tertiary
Alcohols via SN1 Reaction
The reaction of tertiary alcohols with hydrogen halides (HCl, HBr, HI) is a classic and efficient

method for the preparation of tertiary alkyl halides.[1] This reaction proceeds through a

unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a

stable tertiary carbocation intermediate.[2][3] The reactivity order of the hydrogen halides is HI

> HBr > HCl.[4]

General Reaction Scheme
(CH₃)₃COH + HX → (CH₃)₃CX + H₂O (where X = Cl, Br, I)
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Product
Starting
Alcohol

Reagent(s)
Reaction
Conditions

Yield (%)
Reference(s
)

tert-Butyl

chloride

tert-Butyl

alcohol

Concentrated

HCl

Room

temperature,

15-20 min

shaking

78-88 [5]

tert-Butyl

chloride

tert-Butyl

alcohol

Concentrated

HCl

Room

temperature,

stirring for 15

min

~40-65 [6][7]

tert-Butyl

bromide

tert-Butyl

alcohol
48% HBr

Boiling,

distillation of

product

60 [8]

tert-Butyl

bromide

tert-Butyl

alcohol

48% HBr,

concentrated

H₂SO₄

20°C, 30 min 85 [8]

tert-Butyl

iodide

tert-Butyl

alcohol
KI, H₃PO₄

Heating,

distillation of

product

92 [9][10]

Experimental Protocols
1.3.1. Synthesis of tert-Butyl Chloride from tert-Butyl Alcohol

This protocol is adapted from a procedure described in Organic Syntheses.[5]

Materials:

tert-Butyl alcohol (1 mole, 74 g, 95 mL)

Concentrated hydrochloric acid (3 moles, ~247 mL)

5% Sodium bicarbonate solution

Anhydrous calcium chloride
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Separatory funnel (500 mL)

Distillation apparatus

Procedure:

In a 500-mL separatory funnel, combine 74 g of tert-butyl alcohol and 247 mL of

concentrated hydrochloric acid.

Shake the mixture for 15-20 minutes, periodically venting the funnel to release pressure.

Allow the layers to separate, and then carefully drain the lower aqueous layer.

Wash the upper organic layer (crude tert-butyl chloride) with a 5% sodium bicarbonate

solution, followed by washing with water until the washings are neutral to litmus paper.

Transfer the crude product to a dry flask and add 10 g of anhydrous calcium chloride to dry

the product.

After drying, decant the liquid into a distillation flask.

Distill the product, collecting the fraction that boils between 49.5–52 °C. The expected yield

is 72–82 g (78–88%).

1.3.2. Synthesis of tert-Butyl Bromide from tert-Butyl Alcohol

This protocol is based on a procedure for the preparation of tert-butyl bromide.[8]

Materials:

tert-Butyl alcohol (1 mole)

48% Hydrobromic acid (1.25 moles)

Concentrated sulfuric acid or concentrated hydrochloric acid

Sodium bicarbonate solution

Anhydrous calcium chloride
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Distillation apparatus with a Vigreux column

Procedure:

With cooling, treat 1 mole of tert-butyl alcohol with 1.25 moles of 48% hydrobromic acid.

Heat the mixture and distill the volatile tert-butyl bromide directly from the reaction mixture

using a 20-cm Vigreux column.

Wash the crude product twice with about one-fifth of its volume of cold concentrated sulfuric

acid or concentrated hydrochloric acid in a separatory funnel to remove any di-tert-butyl

ether byproduct.

Wash the organic layer with water, then with sodium bicarbonate solution to neutralize any

remaining acid, and finally with water again.

Dry the product over anhydrous calcium chloride.

Distill the dried product through a 20-cm Vigreux column, collecting the fraction boiling at 71-

73 °C. The reported yield is 60%.

Synthesis of Tertiary Alkyl Halides from Alkenes via
Hydrohalogenation
The addition of hydrogen halides to unsymmetrically substituted alkenes that can form a tertiary

carbocation is a regioselective reaction that follows Markovnikov's rule. This rule states that the

hydrogen atom of HX adds to the carbon of the double bond that has more hydrogen atoms,

while the halide adds to the more substituted carbon, leading to the formation of a tertiary alkyl

halide.

General Reaction Scheme
(CH₃)₂C=CH₂ + HX → (CH₃)₃CX (where X = Cl, Br, I)

Data Presentation: Synthesis of Tertiary Alkyl Halides
from Alkenes
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Product
Starting
Alkene

Reagent(s)
Reaction
Conditions

Yield (%)
Reference(s
)

tert-Butyl

chloride
Isobutylene HCl (gas) Not specified High [11]

tert-Butyl

bromide
Isobutylene HBr Not specified High [12]

Experimental Protocol
2.3.1. Synthesis of tert-Butyl Bromide from Isobutylene (Conceptual Protocol)

Detailed experimental protocols for the hydrohalogenation of isobutylene in a laboratory setting

are not as commonly published as the alcohol-based syntheses. However, the general

procedure involves passing the gaseous hydrogen halide through a solution of the alkene or

the neat alkene.

Materials:

Isobutylene (2-methylpropene)

Hydrogen bromide (gas or concentrated aqueous solution)

An appropriate solvent (e.g., a non-polar, aprotic solvent if using gaseous HBr)

Procedure:

Dissolve isobutylene in a suitable solvent in a reaction vessel equipped with a gas inlet tube

and a stirrer.

Cool the reaction mixture in an ice bath.

Bubble hydrogen bromide gas through the stirred solution. The reaction is typically rapid.

Monitor the reaction progress by a suitable method (e.g., disappearance of the alkene

starting material by GC analysis).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.masterorganicchemistry.com/2014/01/10/reactions-of-alkyl-halides/
https://allen.in/dn/qna/644378447
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, wash the reaction mixture with a dilute solution of sodium bicarbonate to

remove excess HBr, followed by a water wash.

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂).

The solvent can be removed by distillation, and the resulting tert-butyl bromide can be further

purified by fractional distillation if necessary.
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Caption: General experimental workflow for the synthesis of tertiary alkyl halides.

SN1 Reaction Mechanism for Synthesis from a Tertiary
Alcohol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1628998?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Protonation of the Alcohol

Step 2: Formation of Carbocation (Rate-Determining)

Step 3: Nucleophilic Attack
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Caption: The SN1 mechanism for tertiary alkyl halide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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